2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound characterized by its unique structure that incorporates both nitrogen atoms and a pyridine moiety. This compound has garnered attention in organic chemistry due to its potential applications in medicinal chemistry and as a ligand for various biological receptors. The molecular formula for this compound is , reflecting its complex arrangement of atoms.
The compound can be synthesized through various methods, including alkylation reactions and cyclization processes that utilize pyridine derivatives and bicyclic frameworks. Research has demonstrated that derivatives of this compound can exhibit significant biological activity, particularly as ligands for nicotinic acetylcholine receptors.
2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane belongs to the class of bicyclic amines and is classified under nitrogen-containing heterocycles. Its unique structural attributes categorize it as a potential pharmacophore in drug design, particularly for neurological applications.
The synthesis of 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane can be achieved through several synthetic routes:
The technical aspects of the synthesis often involve controlling reaction conditions such as temperature, solvent choice, and the use of catalysts to optimize yield and selectivity. For instance, the use of strong bases during intramolecular aminolysis can facilitate the formation of the bicyclic structure.
The molecular structure of 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane features two nitrogen atoms integrated into a bicyclic framework, which enhances its potential interaction with biological targets.
The compound can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane primarily involves its interaction with nicotinic acetylcholine receptors. It acts as a ligand that binds to these receptors, influencing neurotransmission processes.
Research indicates that compounds similar to 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane exhibit varying affinities for different nicotinic receptor subtypes, which could lead to selective therapeutic effects.
The compound has several notable applications in scientific research:
The synthesis of 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane relies on meticulously designed multi-step sequences. A representative route begins with 1,3-dibromopyridine (9), which undergoes regioselective benzyloxylation to install a protected oxygen functionality, yielding intermediate 10 [2]. Subsequent steps leverage palladium-catalyzed Heck coupling with n-butyl acrylate to form α,β-unsaturated ester 11. Critical functional group transformations include ester hydrolysis followed by conversion to Weinreb amide 13 – a step essential for efficient Corey–Chaykovsky cyclopropanation [2]. Reduction of the cyclopropanecarboxylate 14 with DIBAL-H/NaBH₄ delivers primary alcohol 15. Chiral resolution via HPLC on a ChiralPak AD® column separates enantiomers 16 and 17 with >99% ee. Final assembly involves Buchwald–Hartwig amination between pyridine-derived triflates (e.g., 20) and protected diazabicycloheptane precursors (e.g., tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate), followed by acid deprotection [2] [10].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Structure/Function | Key Transformation | Purpose |
---|---|---|---|
1,3-Dibromopyridine (9) | Regioselective handle | Benzyloxylation → 10 | Introduces O-protected pyridine |
Weinreb Amide 13 | Cyclopropanation precursor | Corey–Chaykovsky reaction → 14 | Enables high-yield cyclopropane formation |
Alcohol 15 | Chiral intermediate | Chiral HPLC → 16/17 (>99% ee) | Delivers enantiopure building block |
Triflate 20 | Electrophilic coupling partner | Buchwald–Hartwig amination | Links pyridine to diazabicycloheptane |
Regioselective halogenation is pivotal for directing subsequent cross-coupling reactions. 3,5-Disubstituted pyridines serve as optimal substrates due to the ortho/para-directing effects of nitrogen. 1,3-Dibromopyridine (9) undergoes selective substitution at the 3-position with benzyloxy groups, preserving the 5-bromo handle for later functionalization [2]. For isoxazole hybrids, Sonogashira coupling of 3-benzyloxy-5-bromopyridine (10) with ethynyl(trimethyl)silane installs an alkyne, which is desilylated to 27 and subjected to 1,3-dipolar cycloaddition with nitrile oxides to generate isoxazole 28 [2]. Triflation of hydroxyl groups (e.g., 29 → triflate) creates superior leaving groups for amination compared to halogens, enhancing reactivity in Pd-catalyzed steps [2] .
Buchwald–Hartwig amination is the cornerstone for C–N bond formation between pyridine cores and diazabicyclic amines. Key reactions employ Pd(OAc)₂/BINAP catalytic systems to couple pyridine-derived triflates (e.g., 19, 20, or 29-derived triflates) with N-Boc-protected diazabicycloheptanes (e.g., tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) [2] [8]. Optimized conditions (toluene, 100°C, 12h) achieve >80% yield while preserving stereochemistry. Suzuki-Miyaura coupling is less utilized but remains viable for introducing aryl/heteroaryl groups at the pyridine 5-position prior to diazabicyclic attachment [2].
Table 2: Palladium-Catalyzed Coupling Applications
Reaction Type | Catalyst/Ligand | Substrates | Key Product | Yield |
---|---|---|---|---|
Buchwald–Hartwig | Pd(OAc)₂/BINAP | Triflate 20 + N-Boc-DABH | Protected 21 precursor | >80% |
Buchwald–Hartwig | Pd₂(dba)₃/XPhos | Hydroxyisoxazole 29 + N-Boc-DABH | Protected 30 | 75–85% |
Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Bromopyridine + boronic esters | Aryl-substituted intermediates | 60–70% |
The (1S,4S) configuration of 2,5-diazabicyclo[2.2.1]heptane is critical for optimal α4β2 nAChR affinity. Chiral-pool synthesis leverages enantiopure precursors like (2S,4R)-4-aminoproline methyl esters, which undergo epimerization–lactamization cascades under strong bases (e.g., KHMDS) to form bridged lactams with (1R,4R) stereochemistry [9]. Alternatively, chiral auxiliary-mediated resolution of racemic alcohols (e.g., 15) via HPLC on ChiralPak AD® yields enantiopure (1S,2R)-16 and (1R,2S)-17 [2]. The Boc-protected precursor (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane exhibits specific optical rotation ([α]²²/D = −44°, c = 1 in chloroform), confirming configuration fidelity during synthesis [10].
Large-scale production focuses on tert-butyl carbamate-protected intermediates due to their stability and ease of deprotection. (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS 113451-59-5) is synthesized via Buchwald–Hartwig coupling of N-Boc-bridged amine with aryl halides/triflates, followed by crystallization (mp 74–76°C) [3] [10]. Epimerization–lactamization cascades offer atom-economical routes to the bicyclic core from proline derivatives, avoiding costly chiral catalysts [9]. Deprotection uses mild acids (e.g., TFA in DCM), ensuring minimal racemization. Solubility data (log S = −1.09 to −1.32) and Lipinski compliance (MW 198.26, HBD = 1, HBA = 3) confirm favorable physicochemical properties for pharmaceutical applications [3].
Table 3: Scalable Intermediates and Properties
Intermediate | CAS | Molecular Formula | Key Properties | Application |
---|---|---|---|---|
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | 113451-59-5 | C₁₀H₁₈N₂O₂ | mp 74–76°C; [α]²²/D −44° (CHCl₃) | Chiral building block for nAChR ligands |
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate HCl | 1269437-74-2 | C₁₀H₁₉ClN₂O₂ | Water-soluble salt | Precursor to pharmaceutically active compounds |
(1S,2R)-Alcohol 16 | N/A | C₁₃H₁₅BrO₂ | Chiral handle for cyclopropane hybrids | Enantioselective synthesis of 21 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1